molecular formula C53H71BrN2O13 B1241599 Phorboxazole A CAS No. 165883-76-1

Phorboxazole A

Cat. No.: B1241599
CAS No.: 165883-76-1
M. Wt: 1024 g/mol
InChI Key: RIMCCZQKPGAGSV-ORDOQVNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phorboxazole A is a natural product found in Phorbas with data available.

Scientific Research Applications

Synthesis Strategies and Applications

  • Total Synthesis of Phorboxazole A : this compound, known for its potent inhibition of cancer cell division, has been synthesized in the lab due to its scarcity in natural sources. Researchers developed efficient laboratory syntheses, using tri-component fragment coupling strategies, to provide this compound and its analogues. This approach facilitates the incorporation of structural changes to generate analogues with enhanced therapeutic potential (Wang et al., 2011).

  • Convergent Total Synthesis : A convergent total synthesis approach for this compound and its analogues was developed, focusing on the biomimetic formation of oxazole moieties from serine-derived amides. This method highlights the utility of synthetic design in forming complex biosynthetic products (Wang et al., 2011).

Anticancer Activity

  • Synthetic Analogues of Phorboxazoles : Preliminary studies on synthetic analogues of Phorboxazoles have shown significant cytostatic activity against various cancer cell lines. This research underlines the importance of Phorboxazole's structural moieties for its anticancer activity (Uckun & Forsyth, 2001).

Biological Evaluation and Cellular Mechanisms

  • Cellular Localization and Molecular Association : Research on cellular localization and molecular association of Phorboxazole analogues revealed their binding to cytosolic components, particularly cytokeratins. This indicates the targeting of essential cell cycle promoters by Phorboxazole compounds (Forsyth et al., 2006).

Design and Synthesis of Analogues

  • Identification of Highly Cytotoxic Analogues : Studies have identified several this compound analogues with low nanomolar tumor cell growth inhibitory activity. These findings are crucial for developing more effective anticancer agents (Smith et al., 2005).

  • Design and Biological Evaluation of Hemi-Phorboxazole A : Synthesis of hemi-Phorboxazole A and its analogues have been achieved. While hemi-Phorboxazole A showed no activity against specific cancer cell lines and Candida albicans, its analogue exhibited significant tumor cell growth inhibitory activity (Smith et al., 2009).

Properties

CAS No.

165883-76-1

Molecular Formula

C53H71BrN2O13

Molecular Weight

1024 g/mol

IUPAC Name

(1R,6Z,11R,12R,16E,19S,23R,25S,27R,31R)-11-[(E)-1-[2-[[(2S,4R,6R)-6-[(1R,2E,4E,6R,8E)-9-bromo-1-hydroxy-6-methoxy-3-methylnona-2,4,8-trienyl]-2-hydroxy-4-methoxyoxan-2-yl]methyl]-1,3-oxazol-4-yl]prop-1-en-2-yl]-27-hydroxy-12,31-dimethyl-21-methylidene-4,10,14,29,30-pentaoxa-32-azapentacyclo[23.3.1.12,5.19,13.119,23]dotriaconta-2,5(32),6,16-tetraen-15-one

InChI

InChI=1S/C53H71BrN2O13/c1-31(16-17-38(61-6)12-10-18-54)21-44(58)47-26-42(62-7)27-53(60,69-47)28-49-55-36(29-63-49)22-33(3)51-35(5)52-34(4)45(67-51)13-9-14-48-56-43(30-64-48)46-24-37(57)23-41(66-46)25-40-20-32(2)19-39(65-40)11-8-15-50(59)68-52/h8-10,14-18,21-22,29-30,34-35,37-42,44-47,51-52,57-58,60H,2,11-13,19-20,23-28H2,1,3-7H3/b14-9-,15-8+,17-16+,18-10+,31-21+,33-22+/t34-,35+,37-,38-,39+,40-,41+,42-,44-,45?,46-,47-,51+,52?,53+/m1/s1

InChI Key

RIMCCZQKPGAGSV-ORDOQVNCSA-N

Isomeric SMILES

C[C@H]1[C@@H](OC2C/C=C\C3=NC(=CO3)[C@H]4C[C@@H](C[C@H](O4)C[C@H]5CC(=C)C[C@@H](O5)C/C=C/C(=O)OC1[C@@H]2C)O)/C(=C/C6=COC(=N6)C[C@@]7(C[C@@H](C[C@@H](O7)[C@@H](/C=C(\C)/C=C/[C@@H](C/C=C/Br)OC)O)OC)O)/C

SMILES

CC1C2CC=CC3=NC(=CO3)C4CC(CC(O4)CC5CC(=C)CC(O5)CC=CC(=O)OC1C(C(O2)C(=CC6=COC(=N6)CC7(CC(CC(O7)C(C=C(C)C=CC(CC=CBr)OC)O)OC)O)C)C)O

Canonical SMILES

CC1C2CC=CC3=NC(=CO3)C4CC(CC(O4)CC5CC(=C)CC(O5)CC=CC(=O)OC1C(C(O2)C(=CC6=COC(=N6)CC7(CC(CC(O7)C(C=C(C)C=CC(CC=CBr)OC)O)OC)O)C)C)O

Synonyms

phorboxazole A
phorboxazole B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phorboxazole A
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Phorboxazole A
Reactant of Route 3
Phorboxazole A
Reactant of Route 4
Phorboxazole A
Reactant of Route 5
Phorboxazole A
Reactant of Route 6
Phorboxazole A

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